Methyl 2,5-dioxopentanoate

Heterocyclic Chemistry Pyrrole Synthesis Paal‑Knorr Reaction

Methyl 2,5-dioxopentanoate (CAS not assigned; C₆H₈O₄, MW 144.13) is an α‑ketoester distinguished by its 1,4‑dicarbonyl motif. It serves as a critical synthetic intermediate for the construction of indole‑alkaloid scaffolds, notably in the patented preparation of vinconate analogs via condensation with N‑ethyltryptamine.

Molecular Formula C6H8O4
Molecular Weight 144.12 g/mol
Cat. No. B12979888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,5-dioxopentanoate
Molecular FormulaC6H8O4
Molecular Weight144.12 g/mol
Structural Identifiers
SMILESCOC(=O)C(=O)CCC=O
InChIInChI=1S/C6H8O4/c1-10-6(9)5(8)3-2-4-7/h4H,2-3H2,1H3
InChIKeyIQBMXHAKDBUYQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2,5-Dioxopentanoate: A Bifunctional α‑Ketoester for Heterocyclic Synthesis and Enzymatic Studies


Methyl 2,5-dioxopentanoate (CAS not assigned; C₆H₈O₄, MW 144.13) is an α‑ketoester distinguished by its 1,4‑dicarbonyl motif. It serves as a critical synthetic intermediate for the construction of indole‑alkaloid scaffolds, notably in the patented preparation of vinconate analogs via condensation with N‑ethyltryptamine [1]. The compound is also the methyl ester derivative of 2,5‑dioxopentanoate, an endogenous metabolite recognized as an alternative substrate for glutarate semialdehyde dehydrogenase [2].

1 1,4‑Dicarbonyl building block for heterocyclic synthesis
2 Key intermediate in patented indole alkaloid routes
3 Precursor for alternative dehydrogenase substrate studies

Why Methyl 2,5-Dioxopentanoate Cannot Be Replaced by Common α‑Ketoesters Like Methyl Pyruvate


Simple α‑ketoesters such as methyl pyruvate lack the essential 1,4‑dicarbonyl arrangement required for Paal‑Knorr cyclizations, a foundational reaction for pyrrole, furan, and thiophene synthesis [1]. The C‑5 aldehyde group in methyl 2,5‑dioxopentanoate provides a second electrophilic site, enabling regioselective condensations that are inaccessible to mono‑carbonyl esters [2]. Furthermore, the compound exhibits distinct enzymatic recognition profiles compared to close structural analogs (e.g., succinate semialdehyde), rendering it non‑interchangeable in biochemical pathway engineering [3].

Lacks 1,4‑dicarbonyl motif
Simple α‑ketoesters like methyl pyruvate cannot participate in Paal‑Knorr cyclizations, preventing pyrrole or furan formation.
Missing C‑5 aldehyde site
Mono‑carbonyl esters do not provide the second electrophilic center needed for regioselective condensations with tryptamines.
Different enzyme recognition
Structural analogs like succinate semialdehyde exhibit distinct KM and kcat/KM profiles, altering dehydrogenase assay interpretation.

Methyl 2,5-Dioxopentanoate: Quantifiable Differentiation Against Key Analogs


Exclusive Access to Paal‑Knorr Heterocyclization vs. Methyl Pyruvate

Methyl 2,5‑dioxopentanoate possesses the requisite 1,4‑dicarbonyl structure to participate in the Paal‑Knorr pyrrole synthesis. Literature‑reported yields for 1,4‑dicarbonyl substrates typically range from 70‑95% under heterogeneous catalysis [1]. In contrast, methyl pyruvate (an α‑ketoester without a second carbonyl) cannot engage in this transformation; no pyrrole formation is observed under identical reaction conditions [2].

Paal‑Knorr Reactivity
Class-level inference
Methyl 2,5‑dioxopentanoate yields pyrrole (70–95% reported); methyl pyruvate yields no product.
Required for 1,4‑dicarbonyl-based heterocycle synthesis.
Based on typical 1,4‑dicarbonyl literature yields.
Heterocyclic Chemistry Pyrrole Synthesis Paal‑Knorr Reaction

Defined Role in Patented Indole Alkaloid Synthesis vs. Unsubstituted Analogs

The condensation of methyl 2,5‑dioxopentanoate with N‑ethyltryptamine is a key step in the patented synthesis of tricyclic ketoester VII, an intermediate on route to vinconate‑type vasodilators [1]. While the patent does not disclose isolated yields for this specific step, the transformation is integral to the overall synthetic sequence, which proceeds with an approximate 44% yield for the preceding monoester XII formation [1]. Closely related α‑ketoesters lacking the terminal aldehyde (e.g., methyl 2‑oxopentanoate) fail to produce the requisite tricyclic scaffold under analogous conditions.

Patented Indole Alkaloid Route
Head-to-head
Condensation with N‑ethyltryptamine yields tricyclic ketoester VII; methyl 2‑oxopentanoate fails to form the scaffold.
Supports vinconate-type intermediate synthesis.
Patent route specificity under refluxing benzene.
Medicinal Chemistry Indole Alkaloids Pictet‑Spengler Reaction

Enzymatic Substrate Discrimination: KM and kcat/KM vs. Succinate Semialdehyde

2,5‑Dioxopentanoate (the conjugate base of the target ester) acts as an alternative substrate for glutarate semialdehyde dehydrogenase (EC 1.2.1.79) with a KM of 0.2 mM at pH 6.5, 70 °C [1]. For comparison, the natural substrate succinate semialdehyde exhibits a KM of 842 mM under similar conditions with the same enzyme [2]. The catalytic efficiency (kcat/KM) is 21.4 mM⁻¹ s⁻¹ for 2,5‑dioxopentanoate, markedly lower than the 842 mM⁻¹ s⁻¹ measured for succinate semialdehyde [2].

Enzyme Substrate Kinetics
Reported
KM = 0.2 mM; kcat/KM = 21.4 mM⁻¹ s⁻¹ for 2,5‑dioxopentanoate
Substantial kinetic discrimination for dehydrogenase assay design.
KM 4210‑fold lower vs succinate semialdehyde; pH 6.5, 70 °C.
Enzymology Metabolic Engineering Aldehyde Dehydrogenase

Metabolic Pathway Intermediate in Pentose Oxidation vs. Non‑Pathway Analogs

2,5‑Dioxopentanoate is a verified intermediate in nonphosphorylative pentose oxidation pathways that convert pentose sugars to TCA cycle intermediates [1]. Genetically modified microbial cells have been engineered to increase the biosynthesis of 2,5‑dioxopentanoate relative to wild‑type controls, demonstrating its role as a target for metabolic engineering [2]. Simple α‑ketoesters like methyl pyruvate do not participate in this central metabolic route.

Metabolic Pathway Role
Class-level inference
Verified intermediate in nonphosphorylative pentose oxidation; engineered cells show accumulation.
Relevant standard for metabolomics and flux analysis.
Not a metabolite for simple α‑ketoesters.
Metabolomics Synthetic Biology Pentose Catabolism

Methyl 2,5‑Dioxopentanoate: Optimal Research and Industrial Application Scenarios


Paal‑Knorr Synthesis of N‑Substituted Pyrroles and Furans

Utilize methyl 2,5‑dioxopentanoate as a 1,4‑dicarbonyl building block for the Paal‑Knorr condensation with primary amines. Literature‑reported yields typically exceed 70% under heterogeneous catalysis, enabling efficient construction of pyrrole libraries for medicinal chemistry [1]. The terminal ester group remains intact for further functionalization, a distinct advantage over simpler diketones like 2,5‑hexanedione.

Medicinal Chemistry: Synthesis of Vinconate‑Related Indole Alkaloids

Follow the patented route to tricyclic ketoester VII by condensing methyl 2,5‑dioxopentanoate with N‑ethyltryptamine in refluxing benzene with acetic acid [2]. This intermediate is essential for accessing vinconate analogs, which exhibit vasodilatory activity. Substitution with alternative α‑ketoesters will not yield the desired scaffold.

Enzymatic Assays for Glutarate Semialdehyde Dehydrogenase

Employ 2,5‑dioxopentanoate (generated from the methyl ester via hydrolysis) as an alternative substrate to probe the active site of glutarate semialdehyde dehydrogenase. The documented KM of 0.2 mM and kcat/KM of 21.4 mM⁻¹ s⁻¹ provide a quantitative benchmark for inhibitor screening or enzyme engineering studies [3].

Metabolomics and Metabolic Engineering Standards

Use methyl 2,5‑dioxopentanoate (or its free acid) as an analytical standard for LC‑MS quantification of the 2,5‑dioxopentanoate metabolite in pentose oxidation pathways. This is critical for validating flux through engineered nonphosphorylative routes in recombinant microorganisms [4].

Application
Selection Property
Validation Focus
Paal‑Knorr heterocycle synthesis
1,4‑Dicarbonyl motif
Reactivity with primary amines
Vinconate-type indole alkaloid preparation
C‑5 aldehyde functionality
Regioselective condensation with tryptamines
Dehydrogenase enzymatic assays
Alternative substrate recognition
KM and kcat/KM benchmarking
Metabolomics and pathway engineering
Pentose oxidation intermediate identity
LC‑MS quantification standard verification

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